REACTION_CXSMILES
|
[SH:1][CH2:2][C:3]1([CH2:6][C:7]([OH:9])=[O:8])[CH2:5][CH2:4]1.S(=O)(=O)(O)O.[CH3:15]O>>[CH3:15][O:8][C:7](=[O:9])[CH2:6][C:3]1([CH2:2][SH:1])[CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
330.7 g
|
Type
|
reactant
|
Smiles
|
SCC1(CC1)CC(=O)O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 5 h at 19-22° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to ¼ of its volume at 50° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (1000 ml) and ethyl acetate (500 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 10% NaHCO3 and 5% NaCl (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried overnight over anhydrous sodium sulfate
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at 50° C. under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1(CC1)CS)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 315.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |